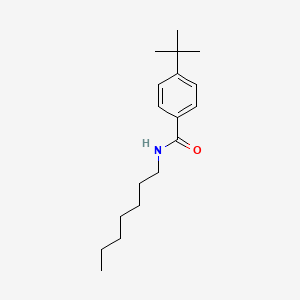
N-(4-Bromo-2-isopropyl-phenyl)-2-chloro-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromo-2-isopropyl-phenyl)-2-chloro-acetamide is an organic compound with the molecular formula C11H14BrNO It is characterized by the presence of a bromo group, an isopropyl group, and a chloroacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-isopropyl-phenyl)-2-chloro-acetamide typically involves the reaction of 4-bromo-2-isopropylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
N-(4-Bromo-2-isopropyl-phenyl)-2-chloro-acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The isopropyl group can be oxidized to form corresponding alcohols or ketones.
Reduction: The bromo group can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of N-(4-substituted-2-isopropyl-phenyl)-2-chloro-acetamide derivatives.
Oxidation: Formation of 4-bromo-2-isopropylphenol or 4-bromo-2-isopropylbenzaldehyde.
Reduction: Formation of 4-isopropylphenyl-2-chloro-acetamide.
科学的研究の応用
N-(4-Bromo-2-isopropyl-phenyl)-2-chloro-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-Bromo-2-isopropyl-phenyl)-2-chloro-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The bromo and isopropyl groups may contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(4-Bromo-2-methyl-phenyl)-2-chloro-acetamide
- N-(4-Bromo-2-ethyl-phenyl)-2-chloro-acetamide
- N-(4-Bromo-2-tert-butyl-phenyl)-2-chloro-acetamide
Uniqueness
N-(4-Bromo-2-isopropyl-phenyl)-2-chloro-acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can enhance the compound’s selectivity and potency in various applications.
特性
分子式 |
C11H13BrClNO |
|---|---|
分子量 |
290.58 g/mol |
IUPAC名 |
N-(4-bromo-2-propan-2-ylphenyl)-2-chloroacetamide |
InChI |
InChI=1S/C11H13BrClNO/c1-7(2)9-5-8(12)3-4-10(9)14-11(15)6-13/h3-5,7H,6H2,1-2H3,(H,14,15) |
InChIキー |
FUMHQYLGVPJCRL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC(=C1)Br)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(2Z,3Z)-2-(2-benzoylhydrazono)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11985662.png)
![4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11985668.png)
![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-chlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11985674.png)
![2-{(E)-[(4'-{[(Z)-(2-Hydroxyphenyl)methylidene]amino}[1,1'-biphenyl]-4-YL)imino]methyl}phenol](/img/structure/B11985676.png)


![N-[(2Z)-4-(4-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B11985705.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11985707.png)

![4-[5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-2-YL]phenyl methyl ether](/img/structure/B11985724.png)
![(2E)-2-(2,4-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11985737.png)
![N-(4-fluorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11985742.png)
![(2E)-2-{[5-(3-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11985750.png)
